molecular formula C23H18FN3O4 B2491347 3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946322-38-9

3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2491347
CAS No.: 946322-38-9
M. Wt: 419.412
InChI Key: NBTDYFNGTDLAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is a fused heterocyclic compound featuring a furo[3,2-b]pyridine core substituted with a 2-ethoxybenzamido group at position 3 and an N-(2-fluorophenyl)carboxamide moiety at position 2. This structure integrates aromatic, electron-withdrawing (fluorophenyl), and hydrogen-bonding (carboxamide) groups, which are critical for modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-[(2-ethoxybenzoyl)amino]-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4/c1-2-30-17-11-6-3-8-14(17)22(28)27-20-19-18(12-7-13-25-19)31-21(20)23(29)26-16-10-5-4-9-15(16)24/h3-13H,2H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTDYFNGTDLAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furo[3,2-b]pyridine core can be oxidized by CYP450 enzymes to form epoxide intermediates.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. For example, the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways. It serves as a tool compound to probe the activity of specific enzymes and receptors.

    Chemical Biology: Researchers use the compound to study protein-ligand interactions and to develop new chemical probes for biological systems.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furo[3,2-b]pyridine core can act as a hydrogen bond acceptor, facilitating binding to protein active sites . The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by stabilizing enzyme-inhibitor complexes. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Furopyridine Derivatives

The compound belongs to a broader class of furopyridine carboxamides, with structural variations observed in:

Substituent Diversity :

  • Position 3 : The 2-ethoxybenzamido group distinguishes it from analogues with tert-butylcarbamoyl (), oxadiazolylpropan-2-yl (), or cyclopropylcarbamoyl () groups. Ethoxy groups enhance lipophilicity compared to bulkier tert-butyl or polar oxadiazole moieties.
  • Position 2 : The N-(2-fluorophenyl)carboxamide contrasts with N-methyl (–3) or N-(4-methoxyphenyl) () groups, influencing solubility and metabolic stability.

Functional Group Impact on Bioactivity (Inferred)

  • Fluorophenyl vs. Methoxyphenyl : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to methoxyphenyl () due to reduced oxidative metabolism .
  • Trifluoroethylamino vs.

Commercial Availability and Derivatives

This suggests scalability challenges or proprietary restrictions for its synthesis .

Biological Activity

3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is a synthetic organic compound belonging to the furo[3,2-b]pyridine derivatives. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The compound's unique structure, which includes a furo[3,2-b]pyridine core with specific substituents, contributes to its chemical reactivity and biological properties.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H18_{18}F1_{1}N2_{2}O3_{3}
  • Molecular Weight : Approximately 357.3 g/mol
  • CAS Number : 946322-38-9

The compound features an ethoxybenzamido group and a fluorophenyl group attached to the furo[3,2-b]pyridine core, enhancing its biological activity through various mechanisms.

The biological activity of 3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The furo[3,2-b]pyridine core can act as a hydrogen bond acceptor, facilitating binding to protein active sites. This interaction profile is crucial for understanding its potential therapeutic applications.

Inhibitory Effects on Ion Channels

Recent studies have indicated that compounds structurally similar to 3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide exhibit significant inhibitory effects on ion channels, particularly Kv channels. For example, N-1-substituted benzamide derivatives have been shown to selectively inhibit Kv2.1 channels with IC50_{50} values in the nanomolar range (e.g., 0.07 μM), suggesting potential neuroprotective effects in conditions like ischemic stroke .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

Compound NameStructureIC50_{50} (μM)Selectivity
3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamideStructureTBDTBD
Compound 80 (similar structure)TBD0.07>130-fold over other ion channels

This table highlights the potential of 3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide as a selective inhibitor compared to known potent inhibitors.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the furo[3,2-b]pyridine core via cycloisomerization reactions.
  • Introduction of the ethoxybenzamido group through reactions with benzoyl chlorides.
  • Substitution reactions involving the fluorophenyl group.

These synthetic pathways not only enhance yield but also allow for modifications that can lead to new derivatives with potentially improved biological activities .

Case Studies and Research Findings

Several studies have explored the biological properties of related compounds:

  • A study demonstrated that certain benzamide derivatives can significantly reduce neuronal apoptosis in vitro and in vivo models by inhibiting Kv channels .
  • Another research highlighted the antioxidant and anti-inflammatory properties of similar furo[3,2-b]pyridines, suggesting a broad therapeutic potential for this class of compounds .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide?

Methodological Answer:
The synthesis typically involves constructing the furo[3,2-b]pyridine core via cyclization of 2-chloropyridine derivatives with furan precursors under reflux conditions (e.g., DMF at 120°C for 6–12 hours). Subsequent functionalization includes introducing the 2-ethoxybenzamido group via amide coupling (EDC/HOBt in DCM) and the 2-fluorophenyl carboxamide via nucleophilic acyl substitution . Microwave-assisted synthesis (e.g., 150°C, 30 min) can accelerate cyclization steps while maintaining yields comparable to traditional methods . Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is the structural identity of this compound validated in experimental settings?

Methodological Answer:
Structural validation requires a combination of:

  • 1H/13C NMR : Key signals include the furopyridine proton at δ 8.2–8.5 ppm (H-5), the 2-fluorophenyl aromatic protons (δ 7.1–7.4 ppm), and the ethoxy group (δ 1.3–1.5 ppm for CH3) .
  • High-resolution mass spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 449.1382 (C23H19FN3O4) .
  • X-ray crystallography (if crystals are obtainable): Resolves bond angles and confirms the furopyridine core geometry .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) at 10 µM compound concentration, measuring IC50 via ADP-Glo™ or fluorescence polarization .
  • Receptor binding studies : Radioligand displacement assays (e.g., [3H]-labeled antagonists for GPCRs) with membrane preparations .
  • Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM, with cisplatin as a positive control .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or fluorophenyl (e.g., chloro, bromo) groups to assess electronic effects .
  • Core scaffold modification : Replace furopyridine with thienopyridine or pyrrolopyridine to evaluate ring size/heteroatom impact .
  • Computational docking : Use AutoDock Vina to predict binding modes against targets (e.g., EGFR PDB: 1M17). Prioritize derivatives with improved ΔG values (< -8 kcal/mol) .

Advanced: What experimental approaches resolve contradictions in reported biological data?

Methodological Answer:

  • Orthogonal assay validation : If a compound shows inhibition in a fluorescence-based assay but not in radiometric formats, test for fluorescence interference (e.g., inner-filter effect) .
  • Proteomics profiling : Use SILAC-labeled cells to identify off-target interactions contributing to inconsistent cytotoxicity .
  • Pharmacokinetic studies : Measure plasma/tissue concentrations in animal models to confirm bioactive exposure levels .

Advanced: How can reaction conditions be optimized for scale-up synthesis?

Methodological Answer:

  • Electrocatalytic methods : Replace traditional catalysts with TEMPO/NaNO2 in a divided cell (constant current: 10 mA/cm²) to reduce byproducts and improve atom economy .
  • Flow chemistry : Continuous-flow reactors (residence time: 30 min) enhance reproducibility for amide coupling steps .
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing and easier recycling .

Advanced: What strategies identify the compound’s primary molecular targets?

Methodological Answer:

  • Chemical proteomics : Use a biotinylated analog for pull-down assays followed by LC-MS/MS to identify binding proteins .
  • CRISPR-Cas9 knockout screens : Validate target dependency in isogenic cell lines (e.g., EGFR-knockout vs. wild-type) .
  • Thermal shift assay (TSA) : Monitor protein melting shifts (ΔTm > 2°C) in the presence of the compound to confirm target engagement .

Advanced: How are metabolic stability and metabolite profiles assessed?

Methodological Answer:

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, analyzing metabolites via LC-HRMS. Major Phase I metabolites often result from ethoxy group O-dealkylation or fluorophenyl hydroxylation .
  • CYP enzyme inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® kits) to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.